molecular formula C14H14ClNO3S B6382260 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol CAS No. 1261897-40-8

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol

Cat. No.: B6382260
CAS No.: 1261897-40-8
M. Wt: 311.8 g/mol
InChI Key: ZFCBBQQCJTWBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol is an organic compound that features a chloro-substituted phenol ring and a dimethylsulfamoyl group

Properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-14(17)13(15)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBBQQCJTWBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the sulfamoyl group, such as amines.

Scientific Research Applications

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This intermediate then undergoes further transformations to yield the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-N,N-dimethylsulfamoylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.